3-Chloro-8-nitroimidazo[1,2-a]pyridine is a chemical compound with the molecular formula C7H4ClN3O2 . It has a molecular weight of 197.58 . The compound is solid in its physical form .
The synthesis of 3-Chloro-8-nitroimidazo[1,2-a]pyridine and similar compounds has been well studied. For instance, a Suzuki–Miyaura cross-coupling reaction has been used to synthesize 2-arylated compounds . The nitro group was then reduced into an amine, which afforded amides, anilines, and ureas in the 3-position .
The InChI code for 3-Chloro-8-nitroimidazo[1,2-a]pyridine is 1S/C7H4ClN3O2/c8-6-4-9-7-5 (11 (12)13)2-1-3-10 (6)7/h1-4H . This code provides a standard way to encode the compound’s molecular structure.
3-Chloro-8-nitroimidazo[1,2-a]pyridine can undergo various chemical reactions. For example, it can be involved in a Suzuki–Miyaura cross-coupling reaction to provide the corresponding 2-arylated compounds . The nitro group can then be reduced into an amine .
3-Chloro-8-nitroimidazo[1,2-a]pyridine is a solid compound . It has a melting point range of 172 - 174 degrees Celsius .
3-Chloro-8-nitroimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by the presence of a chlorine atom at the third position and a nitro group at the eighth position on the imidazo[1,2-a]pyridine ring. Its molecular formula is , with a molecular weight of 197.58 g/mol. It is recognized for its potential applications in various scientific fields, particularly in medicinal chemistry and materials science.
3-Chloro-8-nitroimidazo[1,2-a]pyridine is classified as a heterocyclic aromatic compound due to its unique ring structure and substituents. It falls under the category of nitro compounds, which are known for their reactivity and potential biological activities.
The synthesis of 3-Chloro-8-nitroimidazo[1,2-a]pyridine typically involves cyclocondensation reactions. A common method includes the reaction of 1,3-dichloroacetone with 2-amino-5-chloropyridine in refluxing ethanol, followed by nitration at position 8 to introduce the nitro group .
These methods are adaptable for both laboratory and industrial scales, focusing on optimizing reaction conditions for better yields and purities.
The molecular structure of 3-Chloro-8-nitroimidazo[1,2-a]pyridine features:
3-Chloro-8-nitroimidazo[1,2-a]pyridine undergoes several types of chemical reactions:
These reactions are significant for modifying the compound's properties and enhancing its applicability in different fields .
Relevant analyses often include spectroscopic methods (e.g., NMR, IR) to confirm structural integrity and purity during synthesis .
3-Chloro-8-nitroimidazo[1,2-a]pyridine has diverse applications across several scientific domains:
The compound's unique structure allows it to serve as an important tool in various research applications aimed at understanding biological mechanisms or developing new materials .
3-Chloro-8-nitroimidazo[1,2-a]pyridine (CAS# 52310-45-9) is a structurally distinct nitroheterocyclic compound characterized by the fused bicyclic imidazo[1,2-a]pyridine core bearing electron-withdrawing substituents at the C3 (chloro) and C8 (nitro) positions. Its molecular formula is C₇H₄ClN₃O₂, with a molecular weight of 197.58 g/mol and a canonical SMILES representation of O=[N+](C1=CC=CN2C1=NC=C2Cl)[O-]
[4] [6]. This scaffold exemplifies strategic functionalization to optimize antiparasitic activity while mitigating toxicity risks associated with nitroaromatic compounds.
Nitroimidazoheterocycles represent a cornerstone in combating neglected tropical diseases (NTDs). These prodrugs undergo bioactivation via parasite-specific nitroreductases (NTRs), generating cytotoxic metabolites that cause oxidative damage to DNA/proteins. Their selective toxicity arises from the absence of functional NTR isoforms in mammalian cells. Fexinidazole (a 5-nitroimidazole) and delamanid (a nitro-dihydro-imidazooxazole) exemplify clinically validated agents against human African trypanosomiasis (HAT) and tuberculosis, respectively [5] [8].
Recent studies highlight 3-nitroimidazo[1,2-a]pyridines as emerging candidates with broad-spectrum activity:
Table 1: Antiparasitic Activity of Key Nitroimidazoheterocycles
Compound | Target Pathogen | Activity (IC₅₀/ MIC) | Reference Drug (Activity) |
---|---|---|---|
8-(4-Cl-PhS)-IP* | L. donovani | 1.0 µM | Miltefosine (3.1 µM) |
8-(3-Hydroxybutynyl)-IP | T. b. brucei | 0.14 µM | Fexinidazole (1.5 µM) |
3-Nitro-6-Cl-IP | G. lamblia | <1 nM | Metronidazole (µM range) |
*IP = Imidazo[1,2-a]pyridine; Data compiled from [1] [5] [8]
The pharmacological profile of imidazo[1,2-a]pyridines is exquisitely sensitive to substitution patterns. Positional effects critically modulate electronic properties, steric accessibility, and metabolic stability:
Contributes to optimal clogP (1.2–4.1) and polar surface area, improving drug-like properties [1].
C8 Nitro Group:
Influences crystal packing and molecular planarity, as confirmed by X-ray studies of analogues [7].
C8 Functionalization:
Table 2: Impact of C8 Substitution on Bioactivity and Properties
C8 Substituent | T. b. brucei IC₅₀ (µM) | L. donovani IC₅₀ (µM) | Microsomal Stability (t₁/₂) | cLogP |
---|---|---|---|---|
Bromo | 1.8 | 2.5 | <5 min | 2.9 |
Phenyl | 0.5 | 1.7 | 15 min | 3.8 |
4-Cl-Phenylthio | 1.3 | 1.0 | >30 min* | 4.2 |
3-Hydroxybutynyl | 0.14 | 3.2 | 45 min | 2.1 |
*Sulfoxide metabolite retains activity; Data from [5] [8]
This scaffold has evolved as a strategic template addressing limitations of earlier nitroimidazoles. Key advancements include:
Synthetic Versatility: The C3 chloro group enables efficient derivatization via cross-coupling (e.g., Sonogashira for alkynyl derivatives) or nucleophilic substitution, facilitating rapid SAR exploration [2] [5]. The C8 nitro is introduced early in synthesis via directed nitration or ring assembly [4].
Broad-Spectrum Activity: Optimized derivatives exhibit dual activity against trypanosomatids and Giardia:
8-Alkynyl analogues show IC₅₀ = 0.14–0.29 µM against T. b. brucei and significant in vivo efficacy in murine models [5].
Mitigated Toxicity: Unlike nifurtimox or benznidazole, key derivatives are neither mutagenic (Ames test negative) nor genotoxic (comet assay negative). This stems from their tailored reduction potential (E° ≈ −0.63 V), enabling selective activation by parasitic NTR1 over mammalian enzymes [8].
Metabolic Resilience: While oxidative metabolism of sulfur-bridged derivatives occurs, the resulting sulfoxide metabolites retain antiparasitic activity and lack mutagenicity, enhancing the therapeutic index [8].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1